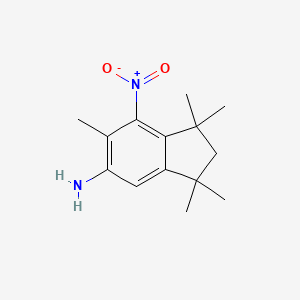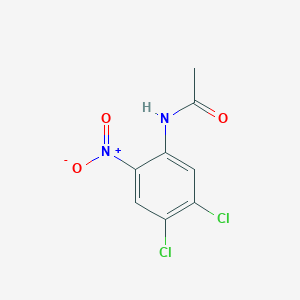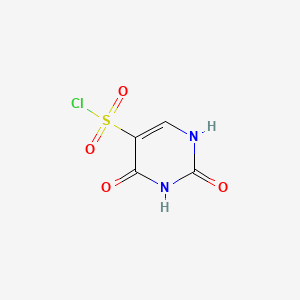![molecular formula C6H8N2O2 B1295909 Tetrahydro-1H-pyrrolo[1,2-c]imidazol-1,3(2H)-dion CAS No. 5768-79-6](/img/structure/B1295909.png)
Tetrahydro-1H-pyrrolo[1,2-c]imidazol-1,3(2H)-dion
Übersicht
Beschreibung
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antipsychotic, antimalarial, insecticidal, etc .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One practical route to synthesize tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the N–H functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.
Industrial Production Methods: Industrial production methods for this compound typically involve the cyclocondensation of pyrrole-2-carboxylic acid derivatives with carbonyldiimidazole under controlled conditions. The use of microwave-assisted synthesis can enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Vergleich Mit ähnlichen Verbindungen
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrrolo[1,2-a]imidazole derivatives: These derivatives have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness: Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is unique due to its specific ring fusion and the presence of both pyrrole and imidazole rings, which confer distinct chemical and biological properties. Its versatility in synthetic chemistry and potential in medicinal applications make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4-2-1-3-8(4)6(10)7-5/h4H,1-3H2,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGAFMJSNFVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5768-79-6 | |
| Record name | 5768-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Pyrrolidinedicarboximide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5H4Q9WQA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione relate to its activity as a serotonin 5-HT1A receptor agonist?
A: Research indicates that modifications to the tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione scaffold significantly impact its binding affinity, selectivity, and functional activity towards the serotonin 5-HT1A receptor. For instance, incorporating specific substituents like a 2-(2-ethoxyphenoxy)ethyl group at a particular position within the molecule led to the development of compound 19, a high-affinity and potent 5-HT1A receptor agonist. [] Further studies explored replacing the piperazine ring present in earlier derivatives with alternative structures, resulting in compound 26. This non-piperazine derivative also demonstrated high affinity and potency for the 5-HT1A receptor. [] These findings highlight the importance of structure-activity relationship studies in optimizing the pharmacological profile of these compounds for potential therapeutic applications.
Q2: What preclinical evidence supports the potential use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics?
A: Compound 19, a tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivative, demonstrated significant antinociceptive effects in the mouse intradermal formalin test, a preclinical model of pain. [] Administering compound 19 effectively reduced pain behaviors in both the early and late phases of the formalin test. Furthermore, the analgesic effect was reversed by WAY-100635, a selective 5-HT1A receptor antagonist, suggesting that the observed pain relief is mediated through the activation of 5-HT1A receptors. These findings provide compelling preclinical evidence for the potential therapeutic use of tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione derivatives as analgesics.
Q3: How stable is compound 19 and what is its metabolic profile?
A: In vitro pharmacokinetic studies revealed that compound 19 exhibits good metabolic stability in human liver microsomes, with a half-life (t1/2) of approximately 3 hours and an intrinsic clearance rate (CLint) of 3.5 mL/min/kg at a concentration of 5 μM. [] Additionally, it displayed a low level of protein binding (25% at 5 μM). This data suggests favorable metabolic properties for potential therapeutic development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)








![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)


